tert-butyl N-[2-(3-cyclopropyl-1,2-oxazol-5-yl)ethyl]carbamate
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Overview
Description
tert-butyl N-[2-(3-cyclopropyl-1,2-oxazol-5-yl)ethyl]carbamate: is a synthetic organic compound that belongs to the class of carbamatesThe presence of the oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is particularly noteworthy due to its significance in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(3-cyclopropyl-1,2-oxazol-5-yl)ethyl]carbamate typically involves multiple steps, starting with the formation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The tert-butyl group is often introduced via tert-butyl carbamate, which reacts with the oxazole intermediate under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is usually purified through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[2-(3-cyclopropyl-1,2-oxazol-5-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: Reduction reactions can target the oxazole ring or the carbamate group, leading to different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-butyl N-[2-(3-cyclopropyl-1,2-oxazol-5-yl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including as a potential drug candidate.
Industry: It can be used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3-cyclopropyl-1,2-oxazol-5-yl)ethyl]carbamate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
- tert-butyl N-[2-(3-phenyl-1,2-oxazol-5-yl)ethyl]carbamate
- tert-butyl N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]carbamate
- tert-butyl N-[2-(3-ethyl-1,2-oxazol-5-yl)ethyl]carbamate
Comparison: tert-butyl N-[2-(3-cyclopropyl-1,2-oxazol-5-yl)ethyl]carbamate is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents on the oxazole ring, it may exhibit distinct pharmacokinetic and pharmacodynamic properties .
Properties
CAS No. |
2680532-91-4 |
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Molecular Formula |
C13H20N2O3 |
Molecular Weight |
252.3 |
Purity |
95 |
Origin of Product |
United States |
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